![molecular formula C14H12ClNO5S B2370277 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 327072-94-6](/img/structure/B2370277.png)
3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
“3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid” is a synthetic compound with the molecular formula C14H12ClNO5S . It has an average mass of 341.767 Da and a monoisotopic mass of 341.012482 Da . This compound is also known as azilsartan.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO5S/c1-21-13-6-5-10(15)8-12(13)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 549.2±60.0 °C at 760 mmHg, and a flash point of 285.9±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound’s ACD/LogP is 3.78 .Scientific Research Applications
Toxicity Assessment
- A study by Gorokhova et al. (2020) investigated the toxic properties of several derivatives of benzoic acids, including 2-methoxy-5-sulfamoylbenzoic acids. The study, conducted on white laboratory rats, assessed the toxic effects through biochemical analyses, morphological data, and the impact on various organs. The findings suggested that these compounds, including derivatives similar to 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid, have a predominant effect on the hepatorenal system when administered subchronically (Gorokhova et al., 2020).
Industrial Applications
- Research by Zhang et al. (2022) focused on the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the production of SGLT2 inhibitors used in diabetes therapy. This study highlights the industrial significance of benzoic acid derivatives in the synthesis of therapeutic agents, suggesting potential applications for 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid in similar contexts (Zhang et al., 2022).
Antibacterial Properties
- A study by Aziz-ur-Rehman et al. (2013) synthesized and evaluated a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which shares a structural similarity with 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid. The synthesized compounds demonstrated moderate to good antibacterial activity, indicating the potential of such derivatives in the development of antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Environmental Degradation and Removal
- Li et al. (2016) explored the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide. They identified degradation products such as ethyl 2-sulfamoyl benzoate and 2-sulfamoyl benzoic acid. These findings are relevant for understanding the environmental degradation and removal pathways of similar compounds, including 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid (Li et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Based on its structural similarity to other sulfamoyl benzoic acid derivatives, it may interact with certain enzymes or receptors in the body .
Mode of Action
It’s known that sulfamoyl benzoic acid derivatives can form hydrogen bonds and hydrophobic interactions with their targets . This interaction could potentially lead to changes in the target’s function or structure.
Biochemical Pathways
Based on its structural similarity to other sulfamoyl benzoic acid derivatives, it may influence pathways involving the targets it interacts with .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential interactions with its targets, it may lead to changes in cellular function or structure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid . For instance, its solubility and stability could be affected by the pH of the environment. Additionally, its interaction with its targets could be influenced by the presence of other molecules in the environment.
properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-13-6-5-10(15)8-12(13)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDPTWMHFIPKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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